molecular formula C17H15N3O4S B2574047 2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide CAS No. 946386-59-0

2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide

Cat. No.: B2574047
CAS No.: 946386-59-0
M. Wt: 357.38
InChI Key: KBOSNUBBYSPDAU-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a chemical compound for research use only, not intended for diagnostic or therapeutic purposes. This compound has the CAS Number 946386-59-0 and a molecular formula of C17H15N3O4S . It has a molecular weight of 357.38 g/mol . The compound is part of a class of molecules featuring the N-acylhydrazone functional group, which has been reported in scientific literature as a pharmacophore with diverse pharmacological activities . Research on structurally related N-acylhydrazone derivatives has shown promising anti-inflammatory potential in vivo, acting through pathways involving nitric oxide (NO) and cytokine signaling, such as reducing levels of IL-6 and TNF-α . This suggests that this class of compounds is a relevant subject for further investigation in immunology and inflammation research. Please consult the Safety Data Sheet prior to use. This product is for laboratory research use only and is not approved for human or veterinary use.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMFZWXXKXBLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Hydrazide Linkage: The final step involves the reaction of the sulfonyl-indole derivative with acetic hydrazide under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or the hydrazide linkage, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce sulfonamide or hydrazine derivatives.

Scientific Research Applications

The compound 2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of hydrazides, including those similar to this compound, exhibit promising anticancer properties. For instance, research has demonstrated that certain hydrazide compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Properties

Hydrazides have been explored for their antimicrobial activities. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes or membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that modifications to the hydrazide structure can lead to improved antimicrobial potency .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability of hydrazides to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases. The specific compound could potentially modulate inflammation through various biochemical pathways .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of indole derivatives in protecting neuronal cells from oxidative stress and apoptosis. The unique structure of this compound suggests it may possess similar neuroprotective capabilities, warranting further investigation .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory
Compound DNeuroprotective

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionTriggering programmed cell death in cancer cells
Cytokine InhibitionReducing levels of inflammatory cytokines
Oxidative Stress ReductionProtecting cells from oxidative damage

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of hydrazide derivatives against breast cancer cell lines. Results indicated that specific modifications led to a significant reduction in cell viability, showcasing the potential of structural variations in enhancing therapeutic effects.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds similar to this compound exhibited potent activity against multidrug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

Compound Name Substituent on Acetohydrazide Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-Methylbenzenesulfonyl Sulfonyl, Indole ~335.4 (estimated)
2-[(4-Methylphenyl)amino]-N′-(2-oxo-1H-indol-3-ylidene)acetohydrazide 4-Methylphenylamino Amino, Indole 309.34
2-(4-Chlorophenoxy)-N′-(2-oxo-1H-indol-3-ylidene)acetohydrazide 4-Chlorophenoxy Phenoxy, Chlorine, Indole 330.76
4-Chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide 4-Chlorobenzoyl Benzoyl, Chlorine, Indole 299.71
N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide 2-Methylphenoxy Phenoxy, Methyl, Indole 323.35
  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound increases acidity and polarity compared to amino (electron-donating) or phenoxy (moderately electron-withdrawing) substituents . This may enhance solubility in polar solvents but reduce membrane permeability.

Biological Activity

The compound 2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Structural Features

  • Sulfonyl Group : The presence of the 4-methylbenzenesulfonyl moiety enhances solubility and biological activity.
  • Indole Derivative : The indole structure is known for various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: HepG-2 and Caco-2 Cell Lines

In a study comparing various derivatives, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like Doxorubicin against HepG-2 and Caco-2 cells. Specifically, it showed an IC50 of approximately 7.83 ± 0.50 μM against Caco-2 cells, indicating potent cytotoxicity .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound activates pro-apoptotic factors (Bax) while suppressing anti-apoptotic factors (Bcl-2), leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, inhibiting their proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. For example:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were comparable to those of established antibiotics, suggesting that this compound could serve as a potential antimicrobial agent .

Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC Values
AnticancerHepG-2Not specified
Caco-27.83 ± 0.50 μM
AntimicrobialStaphylococcus aureusComparable to antibiotics
Escherichia coliComparable to antibiotics
Bacillus subtilisComparable to antibiotics

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-(4-methylbenzenesulfonyl)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide?

A1. The synthesis typically involves condensation of hydrazide derivatives with activated carbonyl groups. For example:

  • Step 1: React 2-oxoindole derivatives with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) to activate the carbonyl group .
  • Step 2: Condense the activated intermediate with acetohydrazide in ethanol or DMF under reflux (70–90°C) for 6–12 hours .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
  • Characterization: Confirm structure via 1^1H/13^{13}C NMR (peaks at δ 10–12 ppm for hydrazide NH and 7–8 ppm for aromatic protons) and IR (stretching at 1650–1700 cm1^{-1} for C=O and 3200–3400 cm1^{-1} for NH) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yield and purity for this compound?

A2. Key factors include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water to precipitate the product .
  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) to accelerate condensation; monitor via TLC (chloroform/methanol 7:3) .
  • Temperature control: Avoid overheating (≥100°C) to prevent decomposition of the indole moiety .
  • Impurity management: Employ gradient HPLC (C18 column, acetonitrile/water) to separate byproducts .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of bioactivity?

A3. Standard assays include:

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anti-inflammatory: COX-2 inhibition assay using RAW 264.7 macrophages .
  • Anticancer: MTT assay on HeLa or MCF-7 cell lines (IC50_{50} calculation) .
  • Enzyme inhibition: Spectrophotometric analysis of acetylcholinesterase or urease activity .

Advanced Data Contradictions

Q. Q4. How to resolve conflicting bioactivity data across studies?

A4. Common issues and solutions:

  • Structural variability: Ensure stereochemical purity (e.g., E/Z isomerism in hydrazone moieties) via NOESY NMR .
  • Assay conditions: Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
  • Target selectivity: Use molecular docking (AutoDock Vina) to validate interactions with specific enzyme active sites (e.g., HDAC or kinase domains) .

Stability and Solubility

Q. Q5. What methods determine solubility and stability in aqueous media?

A5.

  • Solubility: Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λ = 270–300 nm) .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
  • pH sensitivity: Titrate in buffered solutions (pH 1–10) and analyze by 1^1H NMR to detect hydrolysis .

Advanced Mechanistic Studies

Q. Q6. How to investigate the compound’s interaction with biological targets?

A6. Techniques include:

  • X-ray crystallography: Co-crystallize with target proteins (e.g., carbonic anhydrase) using SHELX for structure refinement .
  • Isothermal titration calorimetry (ITC): Measure binding affinity (Kd_d) and stoichiometry .
  • Fluorescence quenching: Monitor tryptophan residues in enzymes (e.g., BSA) to assess binding .

Computational Modeling

Q. Q7. How to validate computational predictions of pharmacokinetic properties?

A7.

  • ADMET prediction: Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • MD simulations: GROMACS for 100 ns trajectories to assess binding mode stability .
  • Experimental correlation: Compare predicted logP (e.g., 2.8) with experimental shake-flask results .

Handling Structural Ambiguities

Q. Q8. How to confirm the stereochemistry of the hydrazone moiety?

A8.

  • NMR analysis: 1^1H NMR coupling constants (J = 10–12 Hz for E-isomers) .
  • X-ray diffraction: Single-crystal analysis (Cu-Kα radiation) to resolve spatial arrangement .
  • Circular dichroism (CD): Compare experimental spectra with DFT-simulated data .

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